molecular formula C6H12N4O2 B12364793 Photo-DL-lysine-d2

Photo-DL-lysine-d2

Cat. No.: B12364793
M. Wt: 174.20 g/mol
InChI Key: UQYHYAIQUDDSLT-SMZGMGDZSA-N
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Description

Photo-DL-lysine-d2 is a deuterium-labeled version of Photo-DL-lysine, a photo-reactive amino acid based on DL-lysine. This compound is used to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances the stability and detection of the compound in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Photo-DL-lysine-d2 involves the incorporation of deuterium atoms into the DL-lysine structure. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The photo-reactive group is then introduced to the lysine molecule, often using diazirine chemistry, which involves the formation of a three-membered ring that opens upon irradiation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and photo-reactive compounds .

Mechanism of Action

The mechanism of action of Photo-DL-lysine-d2 involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can covalently bond with nearby molecules, effectively capturing proteins that interact with lysine residues. The molecular targets include proteins involved in post-translational modifications, and the pathways involved are those related to protein-protein interactions and cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-4-[3-[amino(dideuterio)methyl]diazirin-3-yl]butanoic acid

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2

InChI Key

UQYHYAIQUDDSLT-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C1(N=N1)CCC(C(=O)O)N)N

Canonical SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Origin of Product

United States

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